6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione
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Overview
Description
6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione is a complex organic compound characterized by its unique structure, which includes a dithiino and pyrrole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts. The goal is to achieve high yield and purity while maintaining cost-effectiveness and safety .
Chemical Reactions Analysis
Types of Reactions
6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-phenyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione
- 6-(2-methoxy-phenyl)-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione
- 2-phenyl-2,3-dihydro-[1,4]dithiino[2,3-c]furan-5,7-dione
Uniqueness
What sets 6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione apart from similar compounds is its unique prop-2-enyl group, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
34419-07-3 |
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Molecular Formula |
C9H9NO2S2 |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
InChI |
InChI=1S/C9H9NO2S2/c1-2-3-10-8(11)6-7(9(10)12)14-5-4-13-6/h2H,1,3-5H2 |
InChI Key |
MXKYDNZMSFEPBG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(C1=O)SCCS2 |
Origin of Product |
United States |
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